
4-(4-Hexyloxybenzoyl)isoquinoline
Vue d'ensemble
Description
“4-(4-Hexyloxybenzoyl)isoquinoline” is a chemical compound with the molecular formula C22H23NO2 . It is a derivative of isoquinoline, a heterocyclic aromatic organic compound . Isoquinoline is a structural isomer of quinoline and is composed of a benzene ring fused to a pyridine ring .
Synthesis Analysis
The synthesis of isoquinoline derivatives involves several methods . For instance, a palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes followed by a copper-catalyzed cyclization can provide isoquinolines . Another method involves a three-component reaction that includes the condensation of aryl ketones and hydroxylamine, rhodium (III)-catalyzed C-H bond activation of the in situ generated oxime, and cyclization with an internal alkyne .Molecular Structure Analysis
The molecular structure of “4-(4-Hexyloxybenzoyl)isoquinoline” is based on the isoquinoline backbone, which consists of a benzene ring fused to a pyridine ring . The compound also contains a hexyloxybenzoyl group attached to the isoquinoline ring .Chemical Reactions Analysis
Isoquinoline derivatives can undergo various chemical reactions . For example, they can undergo a regioselective cyclization with alkynes in the presence of a catalytic amount of RuCl2 and NaOAc to give isoquinoline derivatives . They can also undergo a Pd (II)-catalyzed homocoupling or cyclization with vinyl azides .Applications De Recherche Scientifique
Medicinal Chemistry and Drug Design
Isoquinoline derivatives have been extensively studied for their therapeutic potential. They serve as core structures in the design of various drugs due to their bioactivity spectrum . For instance, 4-(4-Hexyloxybenzoyl)isoquinoline could be investigated for its potential as a lead compound in the synthesis of new pharmacological agents. Its structure could be modified to enhance its interaction with biological targets, potentially leading to the development of novel treatments for diseases.
Materials Science
In the field of materials science, isoquinoline derivatives can contribute to the development of new materials with unique properties . These compounds can be incorporated into polymers or used as ligands in metal-organic frameworks (MOFs), potentially leading to materials with novel optical, electronic, or catalytic properties.
Analytical Chemistry
Isoquinoline compounds can be utilized as analytical reagents due to their fluorescent properties . 4-(4-Hexyloxybenzoyl)isoquinoline could be used in fluorescence spectroscopy as a probe for detecting or quantifying other substances, or as a pH indicator due to its potential color-changing properties upon protonation or deprotonation.
Environmental Science
Derivatives of isoquinoline may find applications in environmental science, particularly in the detection and analysis of environmental pollutants . The compound’s ability to form complexes with metals can be leveraged in the remediation of heavy metal-contaminated sites or in the development of sensors for environmental monitoring.
Biochemistry
In biochemistry, isoquinoline derivatives are valuable for studying biological processes and enzyme mechanisms . 4-(4-Hexyloxybenzoyl)isoquinoline could be used to investigate enzyme-substrate interactions, or as a potential inhibitor or activator of certain biochemical pathways.
Pharmacology
The pharmacological applications of isoquinoline derivatives are vast, ranging from antimalarial to antimicrobial activities . Research into 4-(4-Hexyloxybenzoyl)isoquinoline could explore its efficacy in various pharmacological models, potentially leading to the discovery of new therapeutic agents with improved potency and selectivity.
Agriculture
Isoquinoline derivatives can also play a role in agriculture, particularly in the development of agrochemicals . The study of 4-(4-Hexyloxybenzoyl)isoquinoline could lead to the creation of new pesticides or herbicides, contributing to the protection of crops and the enhancement of agricultural productivity.
Safety and Hazards
Mécanisme D'action
- Unfortunately, detailed information on affected biochemical pathways is scarce. However, isoquinoline alkaloids (to which this compound belongs) often impact cell cycle regulation, apoptosis, and other critical pathways .
- Molecular and cellular effects are not explicitly described for this compound. However, isoquinoline derivatives often exhibit diverse biological activities, including anticancer potential .
Biochemical Pathways
Result of Action
Propriétés
IUPAC Name |
(4-hexoxyphenyl)-isoquinolin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO2/c1-2-3-4-7-14-25-19-12-10-17(11-13-19)22(24)21-16-23-15-18-8-5-6-9-20(18)21/h5-6,8-13,15-16H,2-4,7,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHSLESLRWSRRCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C(=O)C2=CN=CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Hexyloxybenzoyl)isoquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





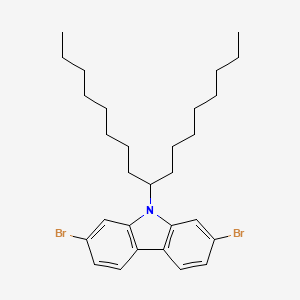

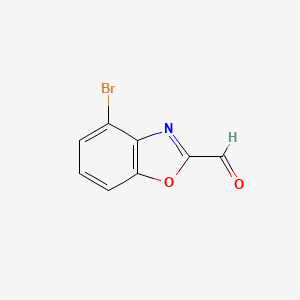
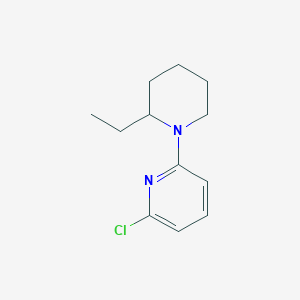
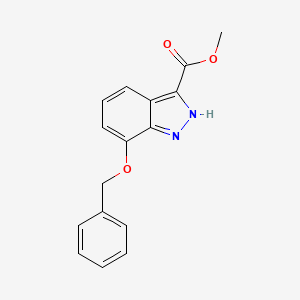
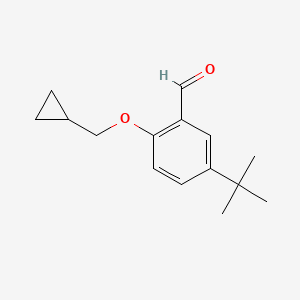
![3-{[4-(1-Methyl-1-phenylethyl)phenoxy]-methyl}pyrrolidine hydrochloride](/img/structure/B1454156.png)




